molecular formula C13H22O2 B180636 3,3-Diethoxycyclononyne CAS No. 197312-32-6

3,3-Diethoxycyclononyne

Cat. No.: B180636
CAS No.: 197312-32-6
M. Wt: 210.31 g/mol
InChI Key: UJFPSADKNZTDLL-UHFFFAOYSA-N
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Description

No data on 3,3-Diethoxycyclononyne is present in the provided evidence. Cyclononyne derivatives are typically strained cyclic alkynes used in bioorthogonal chemistry (e.g., copper-free click reactions). However, the absence of specific evidence precludes a detailed introduction to this compound.

Properties

CAS No.

197312-32-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3,3-diethoxycyclononyne

InChI

InChI=1S/C13H22O2/c1-3-14-13(15-4-2)11-9-7-5-6-8-10-12-13/h3-9,11H2,1-2H3

InChI Key

UJFPSADKNZTDLL-UHFFFAOYSA-N

SMILES

CCOC1(CCCCCCC#C1)OCC

Canonical SMILES

CCOC1(CCCCCCC#C1)OCC

Synonyms

Cyclononyne, 3,3-diethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes information on structurally distinct 3,3-substituted compounds, which are summarized here for illustrative purposes:

3,3′-Diaminobenzidine

  • Structure : A benzidine derivative with two amine groups at the 3,3′ positions .
  • Properties: CAS No: 91-95-2. Toxicity: Limited data on mutagenicity; environmental mobility due to water solubility .
  • Regulatory Status: Not listed under major U.S. federal regulations (e.g., CERCLA, OSHA) .

Chloro(3,3-dimethylbutyl)dimethylsilane

  • Structure : A silane compound with a chloro group and 3,3-dimethylbutyl substituent .
  • Properties :
    • Molecular Formula: C₁₀H₂₃ClSi.
    • Applications: Used as a crosslinker in silicone rubber, surface modifier, and in adhesives/coatings due to its hydrophobicity and thermal stability .
    • Reactivity: Participates in hydrosilylation reactions to form silicon-carbon bonds .

General Observations on 3,3-Substituted Compounds

  • Functional Groups: The 3,3′ substitution pattern influences reactivity and applications. Silane groups (in Chloro(3,3-dimethylbutyl)dimethylsilane) enable surface modification and polymer crosslinking .
  • Safety Profiles: 3,3′-Diaminobenzidine requires strict handling protocols (e.g., PPE, emergency measures for exposure) , whereas silane compounds like Chloro(3,3-dimethylbutyl)dimethylsilane prioritize flammability and reactivity precautions .

Data Limitations and Recommendations

  • Gaps in Evidence: None of the provided sources address 3,3-Diethoxycyclononyne, cyclononyne derivatives, or their applications.
  • Suggested Actions: Consult specialized databases (e.g., SciFinder, Reaxys) for cyclononyne-specific data. Investigate analogous strained alkynes (e.g., cyclooctynes) for hypothetical comparisons.

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